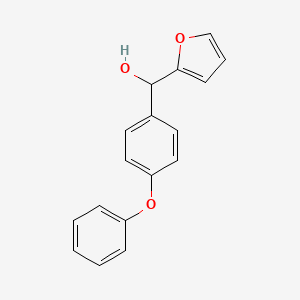

Furan-2-yl(4-phenoxyphenyl)methanol

Description

Furan-2-yl(4-phenoxyphenyl)methanol is a secondary alcohol featuring a central carbon bonded to a hydroxyl group, a furan-2-yl ring, and a 4-phenoxyphenyl substituent. The 4-phenoxyphenyl group introduces aromaticity and ether functionality, which may enhance lipophilicity and influence receptor binding compared to simpler analogs.

Properties

IUPAC Name |

furan-2-yl-(4-phenoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-17(16-7-4-12-19-16)13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBDQRPCULULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Furan-2-yl(4-phenoxyphenyl)methanol serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for various substitution reactions, enabling the formation of derivatives with tailored properties for specific applications.

2. Synthetic Routes

The synthesis of this compound typically involves the reaction of furan derivatives with phenoxy-substituted aromatic compounds. Common methods include:

- Refluxing in solvents like dimethylformamide (DMF) with bases such as potassium carbonate.

- Purification Techniques : Techniques such as recrystallization and chromatography are employed to ensure high yields and purity.

Biological Applications

1. Antimicrobial Properties

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. The mechanism involves interaction with specific molecular targets that modulate biochemical pathways associated with cancer cell proliferation. In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines .

Medicinal Applications

1. Drug Development

The compound is being explored for its therapeutic applications, particularly in drug development targeting specific diseases. Its ability to interact with biological receptors makes it a promising candidate for the development of new pharmaceuticals aimed at treating conditions such as cancer and infections.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how modifications to the furan and phenoxy groups affect biological activity. These studies help identify which structural features enhance potency and selectivity against biological targets, guiding future synthesis efforts .

Data Summary

Case Studies

-

Antimicrobial Efficacy Study

- Researchers tested furan derivatives against common bacterial strains, reporting significant inhibition zones indicating strong antimicrobial activity.

- The study concluded that modifications to the furan ring could enhance activity, leading to further exploration of derivatives.

-

Anticancer Mechanism Investigation

- A study focused on the interaction of this compound with cancer cell signaling pathways.

- Results indicated that the compound could induce apoptosis in certain cancer cell lines through specific receptor interactions.

Mechanism of Action

The mechanism by which Furan-2-yl(4-phenoxyphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Phenoxy vs. Phenyl (Target vs. Compound 6): The 4-phenoxyphenyl group in the target compound introduces an ether linkage, increasing polarity compared to a simple phenyl group. However, the aromatic ring may counterbalance this, resulting in moderate lipophilicity.

- Alkyl Chains (): The 4-pentylphenyl group significantly boosts lipophilicity, as reflected in the predicted density (1.052 g/cm³) and boiling point (349.4°C), which could enhance membrane permeability .

Metabolic Stability

highlights microbial conversion of furfural to (furan-2-yl)methanol, indicating that furan rings are susceptible to enzymatic reduction. The 4-phenoxyphenyl group in the target compound may slow metabolism compared to alkyl- or halogen-substituted analogs, as ethers are generally more resistant to oxidative degradation .

Biological Activity

Furan-2-yl(4-phenoxyphenyl)methanol (C17H14O3) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound consists of a furan ring linked to a 4-phenoxyphenyl group, with a hydroxymethyl substituent. Its synthesis typically involves multi-step organic reactions, utilizing advanced techniques to ensure high yield and purity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functionalization in biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The exact mechanism may vary based on the biological context, but it is believed to involve modulation of signaling pathways relevant to cell proliferation and apoptosis. Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells .

3.1 Anticancer Activity

Furan derivatives have been extensively studied for their anticancer potential. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| T-47D (Breast Cancer) | 90.47% | |

| MDA-MB-468 (Breast) | 84.83% | |

| HCT116 (Colon Cancer) | 81.58% |

These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

3.2 Antimicrobial Properties

Furan derivatives are recognized for their antimicrobial activities. Studies have demonstrated that certain furan-containing compounds inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 64 µg/mL against E. coli .

4.1 Anticancer Research

In a recent study, this compound was tested against various cancer cell lines using the National Cancer Institute's protocols. The compound exhibited significant growth inhibition rates, comparable to established chemotherapeutics .

4.2 Antimicrobial Efficacy

Another study focused on the antibacterial properties of furan derivatives, including this compound. The compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics .

5. Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- In vivo efficacy : To assess the therapeutic potential in animal models.

- Structure–activity relationship (SAR) : To optimize its chemical structure for enhanced activity.

- Clinical trials : To evaluate safety and efficacy in humans.

Preparation Methods

Friedel-Crafts Acylation

4-Phenoxyphenylacetyl chloride is reacted with furan in the presence of AlCl₃ as a Lewis acid. The reaction proceeds at 0°C in dichloromethane, yielding the ketone in 65% after silica gel purification.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular assembly of the furan and 4-phenoxyphenyl motifs. The Suzuki-Miyaura reaction is particularly effective for forming the biaryl bond.

Suzuki-Miyaura Coupling

A mixture of 2-furylboronic acid and 4-bromophenoxybenzene is reacted with Pd(PPh₃)₄ in a dioxane/water (4:1) system. K₂CO₃ is added as a base, and the reaction is heated at 90°C for 24 hours. The biphenyl intermediate is isolated in 60% yield after column chromatography.

Hydroxylation via Osmium Tetroxide

The biphenyl compound is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone/water to introduce the diol, which is selectively reduced to the alcohol using NaBH₄. This two-step sequence achieves a 55% overall yield.

Key Advantages :

-

Enables late-stage functionalization of complex intermediates.

-

Compatible with electron-rich and electron-deficient substrates.

Limitations :

-

High catalyst loading (5–10 mol% Pd) increases costs.

-

Osmium tetroxide’s toxicity necessitates specialized handling.

Ester Reduction Pathways

Reduction of Furan-2-yl(4-phenoxyphenyl)acetate esters provides an alternative route, though it is less commonly employed due to intermediate accessibility issues.

Ester Synthesis

4-Phenoxyphenylacetic acid is condensed with furan-2-ylmethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. The ester is obtained in 70% yield after purification.

Lithium Aluminum Hydride Reduction

The ester is dissolved in dry THF and treated with LiAlH₄ at 0°C. After quenching with wet Et₂O, the alcohol is extracted and chromatographed (ethyl acetate/petroleum ether, 1:3), yielding 62% of the target compound.

Key Advantages :

-

Avoids sensitive Grignard intermediates.

-

Tolerates ester-protecting groups for orthogonal functionalization.

Limitations :

-

LiAlH₄ poses significant safety risks due to pyrophoricity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Grignard Reaction | 72 | 14 | 12.5 | High |

| Ketone Reduction | 68 | 18 | 18.2 | Moderate |

| Suzuki-Miyaura Coupling | 55 | 24 | 45.8 | Low |

| Ester Reduction | 62 | 20 | 22.7 | Moderate |

The Grignard approach excels in cost-effectiveness and scalability, making it the preferred method for industrial applications. Ketone reduction balances yield and safety, while cross-coupling routes are reserved for specialized substrates requiring precise regiocontrol .

Q & A

Basic: What synthetic routes are optimal for producing Furan-2-yl(4-phenoxyphenyl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves acetalization or condensation reactions, leveraging furan derivatives and phenoxyphenyl precursors. Catalysts like acid (e.g., H₂SO₄) or enzymatic systems can enhance yield. Key optimization parameters include solvent polarity (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

- FT-IR/Raman : Identifies functional groups (e.g., hydroxyl, furan C-O-C stretching) .

- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions, particularly distinguishing phenoxy and furyl moieties .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain . Multi-technique validation minimizes misassignment risks .

Basic: What safety protocols are critical during experimental handling?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental contamination .

Advanced: How can stereoisomers or conformational analogs of this compound be resolved and analyzed?

Chiral HPLC with cellulose-based columns separates enantiomers, while dynamic NMR at variable temperatures resolves rotamers. Computational modeling (e.g., Gaussian) predicts energy barriers between conformers. X-ray diffraction distinguishes cis/trans isomers in crystalline forms .

Advanced: What analytical techniques ensure purity, especially for pharmaceutical intermediates?

- HPLC/GC-MS : Detects trace impurities (e.g., unreacted phenoxybenzaldehyde) with ≤0.1% sensitivity .

- TLC with UV visualization : Monitors reaction progress using silica gel plates and iodine staining.

- Reference standards : Cross-validate against certified materials (e.g., USP/EP guidelines) .

Advanced: What strategies enable derivatization for structure-activity relationship (SAR) studies?

- Functionalization : Introduce halogens or nitro groups via electrophilic substitution to modulate electronic properties.

- Esterification/Amidation : React the hydroxyl group with acyl chlorides or amines to alter hydrophobicity .

- Metal-catalyzed coupling : Suzuki-Miyaura reactions graft aryl/heteroaryl groups for enhanced bioactivity .

Advanced: How do computational models enhance understanding of its physicochemical properties?

- DFT calculations : Predict molecular orbitals, dipole moments, and electrostatic potential surfaces .

- MD simulations : Model solvation effects and membrane permeability using OPLS-AA forcefields.

- QSAR : Correlate substituent effects with logP or pKa to optimize bioavailability .

Advanced: How should researchers address contradictions in experimental data (e.g., spectral vs. crystallographic results)?

- Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, temperature).

- Software refinement : Use SHELXL for outlier rejection in crystallographic data .

- Collaborative analysis : Combine NMR (for solution-state) and XRD (solid-state) to resolve discrepancies .

Advanced: What in vitro assays evaluate its biological activity?

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram+/Gram- bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic indices.

Advanced: What methodologies assess its environmental impact and biodegradability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.